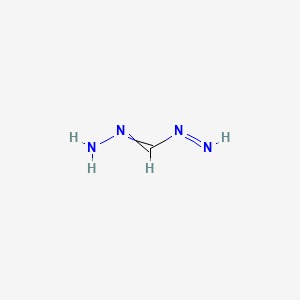
Diaminocarbodiimide
Cat. No. B8436868
M. Wt: 72.07 g/mol
InChI Key: VMGAPWLDMVPYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05116732
Procedure details


Next 300 mg of N-bromosuccinamide was added to 1.5 g of the formazan derivative in 200 ml ethyl acetate. After reaction for 0.5 hour under reflux conditions, the product tetrazolium salt was recovered by precipitation with ether as a yellow powder. It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution, by pouring the hot filtrate solution into ether. The crystals were collected and dried in vacuum yielding 0.6 g. Based upon the expected formula of C19H11BrIN7O6, the expected elemental analysis is 35.65% C, 1.73% H, 15.32% N and 15% O. Observed were 35.9%, 2.03%, 12.42% and 16.67%, respectively. The product showed a melting point over the 210-217 degree centigrade range, indicating greater than 98% purity. Thin layer chromatography (n-butanol:acetic acid:water at a 78:5:17 volume ratio) showed a single spot with a retention factor of 0.73. U.V. analysis in methanol:water (1:1 by volume) showed a maximum lambda at 240.5 nm and a molar extinction coefficient of 28,600.






Identifiers


|
REACTION_CXSMILES
|
BrNC(=O)[CH2:4][CH2:5][C:6]([NH2:8])=O.[NH:10]=[N:11][CH:12]=NN.[CH2:15](O)[CH2:16]CC.C(O)(=[O:22])C.CO.[OH2:26]>C(OCC)(=O)C.O>[N+:8]([C:6]1[CH:16]=[CH:15][C:12]([NH:11][NH2:10])=[CH:4][CH:5]=1)([O-:22])=[O:26] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrNC(CCC(=O)N)=O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N=NC=NN
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO.O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction for 0.5 hour under reflux conditions
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product tetrazolium salt was recovered by precipitation with ether as a yellow powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was purified by recrystallization from acetone-methanol after charcoal treatment of the hot solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by pouring the hot filtrate solution into ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 0.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over the 210-217 degree centigrade range
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

